pTH (53-84) (human)

Description

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H253N43O54/c1-68(2)53-91(178-142(238)101(65-194)186-129(225)85(36-24-30-52-155)169-130(226)87(39-44-108(203)204)172-133(229)94(56-79-62-160-67-162-79)179-143(239)102(66-195)187-132(228)89(41-46-110(207)208)174-144(240)114(71(7)8)188-136(232)92(54-69(3)4)182-145(241)115(72(9)10)189-138(234)95(57-104(158)198)180-135(231)98(60-112(211)212)181-131(227)88(40-45-109(205)206)171-127(223)84(35-23-29-51-154)168-122(218)80(156)31-19-25-47-150)123(219)161-63-106(200)166-86(38-43-107(201)202)126(222)165-77(17)120(216)176-97(59-111(209)210)134(230)170-81(32-20-26-48-151)124(220)164-76(16)121(217)177-99(61-113(213)214)140(236)191-117(74(13)14)147(243)184-96(58-105(159)199)139(235)190-116(73(11)12)146(242)183-93(55-70(5)6)137(233)192-118(78(18)196)148(244)173-82(33-21-27-49-152)125(221)163-75(15)119(215)167-83(34-22-28-50-153)128(224)185-100(64-193)141(237)175-90(149(245)246)37-42-103(157)197/h62,67-78,80-102,114-118,193-196H,19-61,63-66,150-156H2,1-18H3,(H2,157,197)(H2,158,198)(H2,159,199)(H,160,162)(H,161,219)(H,163,221)(H,164,220)(H,165,222)(H,166,200)(H,167,215)(H,168,218)(H,169,226)(H,170,230)(H,171,223)(H,172,229)(H,173,244)(H,174,240)(H,175,237)(H,176,216)(H,177,217)(H,178,238)(H,179,239)(H,180,231)(H,181,227)(H,182,241)(H,183,242)(H,184,243)(H,185,224)(H,186,225)(H,187,228)(H,188,232)(H,189,234)(H,190,235)(H,191,236)(H,192,233)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,245,246)/t75-,76-,77-,78+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,114-,115-,116-,117-,118-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZQDVSMGSKHBG-LBKIEEQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H253N43O54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583237 | |

| Record name | PUBCHEM_16162641 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3510.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89439-30-5 | |

| Record name | PUBCHEM_16162641 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

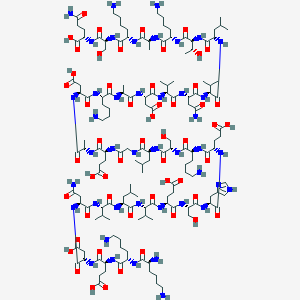

pTH (53-84) (human) peptide sequence and structure

An In-depth Technical Guide to Human Parathyroid Hormone Fragment (53-84)

Executive Summary

For decades, carboxyl-terminal (C-terminal) fragments of parathyroid hormone (PTH) were largely considered inactive byproducts of the metabolism of the full-length PTH (1-84) molecule. The classical biological effects of PTH on calcium and bone homeostasis were attributed solely to the amino-terminal (N-terminal) region, which activates the Type 1 PTH/PTH-related peptide receptor (PTH1R).[1][2] However, emerging research has illuminated a distinct and physiologically relevant role for C-terminal fragments, including PTH (53-84). These fragments are now understood to exert biological effects, often in opposition to the N-terminal fragments, through a putative, distinct C-terminal PTH receptor (CPTHR).[1][2][3] This document provides a comprehensive technical overview of the human PTH (53-84) peptide, consolidating information on its sequence, structure, biological activity, and the experimental protocols used for its characterization.

Peptide Sequence and Physicochemical Properties

The human PTH (53-84) is a 32-amino acid peptide fragment corresponding to the C-terminal portion of the mature 84-amino acid parathyroid hormone.[4]

Table 1: Peptide Sequence and Properties

| Property | Value | Reference |

|---|---|---|

| One-Letter Code | KKEDNVLVESHEKSLGEADKADVNVLTKAKSQ | [4][5] |

| Three-Letter Code | Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln | [4][5] |

| Molecular Formula | C₁₄₉H₂₅₃N₄₃O₅₄ | [6] |

| Molecular Weight | Approximately 3508 - 3510.9 Da | [4][6] |

| Biological Source | Human |[4] |

Structure

Biological Function and Signaling Pathway

Initially found to lack the classical PTH-like activity in renal and bone assays, and unable to inhibit native PTH action on the PTH1R, PTH (53-84) is now known to possess distinct biological functions.[8] It acts through a putative C-terminal PTH receptor (CPTHR), which is expressed by bone cells, particularly osteocytes.[9]

Key Biological Effects:

-

Antagonism of PTH (1-34) and PTH (1-84): In vivo, C-terminal fragments can antagonize the calcemic response to N-terminal PTH fragments.[1][2] Specifically, PTH (53-84) has been shown to suppress the calcium release induced by PTH (1-34) in bone organ cultures.[10]

-

Calcium Homeostasis: Synthetic C-PTH fragments, including PTH (53-84), can decrease ionized calcium concentration in vivo.[1][11]

-

Bone Metabolism: These fragments can inhibit bone resorption and promote the apoptosis of osteocytes.[1][3]

The primary signaling event following CPTHR activation by PTH (53-84) is a rapid and transient increase in cytosolic free calcium concentration ([Ca²⁺]i).[9] This response is dependent on the presence of extracellular calcium and is effectively blocked by inhibitors of voltage-dependent calcium channels (VDCCs), suggesting that the receptor's activation leads to an influx of extracellular calcium through these channels.[9]

Quantitative Data Summary

The following table summarizes key quantitative metrics associated with PTH (53-84) activity from published literature.

Table 2: Summary of Quantitative Data

| Parameter | Value | Cell/System | Reference |

|---|---|---|---|

| Binding Affinity | ~100-fold lower than longer C-terminal fragments (e.g., PTH 7-84) | C-PTH Receptors | [9] |

| [Ca²⁺]i Increase | ~100 nM increase from baseline | OC59 Osteocytic Cells | [9] |

| Effective Concentration | 250 nM for [Ca²⁺]i signal induction | OC59 Osteocytic Cells | [9] |

| In Vivo Calcemic Effect | 0.07 ± 0.04 mmol/L decrease (as part of a C-fragment mixture at 10 nmol/h) | Thyroparathyroidectomized Rats |[11] |

Experimental Protocols

The study of PTH (53-84) involves its synthesis, purification, and characterization through various functional assays.

Solid-Phase Peptide Synthesis (SPPS)

The carboxyl-terminal region of human PTH, including the (53-84) fragment, is routinely produced by solid-phase synthesis.[8]

-

Principle: The peptide is assembled sequentially while the C-terminal amino acid is covalently attached to an insoluble polymer resin. Cycles of deprotection and coupling of protected amino acids are repeated until the desired sequence is complete.

-

Methodology:

-

Resin Preparation: A suitable resin (e.g., Wang or PAM resin) is pre-loaded with the C-terminal amino acid, Glutamine (Gln).

-

Deprotection: The Nα-protecting group (typically Fmoc or Boc) of the resin-bound amino acid is removed using a chemical agent (e.g., piperidine (B6355638) for Fmoc, TFA for Boc).

-

Washing: The resin is thoroughly washed with a solvent like dimethylformamide (DMF) to remove excess reagents and byproducts.

-

Coupling: The next Nα-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and added to the resin to form a new peptide bond.

-

Washing: The resin is washed again to remove unreacted amino acids and coupling reagents.

-

Cycle Repetition: Steps 2-5 are repeated for each amino acid in the sequence until the final residue (Lys) is coupled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., TFA with scavengers like water, triisopropylsilane).

-

Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and washed.

-

Peptide Purification by Reversed-Phase HPLC

The crude synthetic peptide is purified to homogeneity using high-performance liquid chromatography (HPLC).

-

Principle: Separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

-

Methodology:

-

Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of aqueous solvent (e.g., 0.1% TFA in water).

-

Column: A C18 reversed-phase column is equilibrated with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water; 5% Solvent B: 0.1% TFA in acetonitrile).

-

Elution: The peptide is eluted using a linear gradient of increasing organic solvent (Solvent B). For example, a gradient of 5% to 65% Solvent B over 60 minutes.

-

Detection: The column eluate is monitored by UV absorbance, typically at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peptide peak are collected.

-

Analysis: The purity of the collected fractions is confirmed by analytical HPLC and the identity is verified by mass spectrometry.

-

Lyophilization: Pure fractions are pooled and lyophilized to obtain the final peptide powder.

-

Intracellular Calcium ([Ca²⁺]i) Measurement

This protocol is based on methods used to demonstrate the signaling activity of PTH (53-84) in osteocytic cells.[9]

-

Principle: The fluorescent dye Fura-2 is loaded into cells, where its fluorescence excitation spectrum shifts upon binding to Ca²⁺. By measuring the ratio of fluorescence emission at a fixed wavelength following excitation at 340 nm and 380 nm, the intracellular calcium concentration can be calculated.

-

Methodology:

-

Cell Culture: Plate PTH1R-null osteocytic cells (e.g., OC59) onto glass coverslips and culture until sub-confluent.

-

Dye Loading: Incubate cells with Fura-2 AM (acetoxymethyl ester form) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove extracellular Fura-2 AM.

-

Microfluorimetry: Mount the coverslip onto the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

-

Baseline Measurement: Perfuse the cells with buffer and record the baseline 340/380 nm excitation ratio for several minutes.

-

Stimulation: Add PTH (53-84) peptide (e.g., at a final concentration of 250 nM) to the perfusion buffer and continue recording the fluorescence ratio to capture the transient increase in [Ca²⁺]i.

-

Calibration: At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to determine the minimum ratio (Rmin) for calibration of the signal to absolute Ca²⁺ concentrations.

-

Alkaline Phosphatase (ALP) Activity Assay

This assay can be used to measure the effect of PTH (53-84) on osteoblast differentiation and activity.[7][10][12]

-

Principle: ALP is an enzyme expressed by active osteoblasts. Its activity is quantified by measuring the rate at which it hydrolyzes a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), into a colored product, p-nitrophenol (pNP), which can be measured spectrophotometrically.

-

Methodology:

-

Cell Culture and Treatment: Seed osteoblastic cells (e.g., ROS 17/2.8) in culture plates. Treat the cells with PTH (53-84) and/or other agents (e.g., PTH (1-34), dexamethasone) for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., containing Triton X-100).

-

Assay Reaction: Add the cell lysate to a reaction buffer containing pNPP. Incubate at 37°C.

-

Stopping Reaction: Stop the reaction by adding a strong base (e.g., NaOH).

-

Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a plate reader.

-

Normalization: Determine the total protein concentration in each lysate sample (e.g., using a BCA assay) to normalize the ALP activity. The results are typically expressed as units of ALP activity per milligram of total protein.

-

References

- 1. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology | Semantic Scholar [semanticscholar.org]

- 3. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parathyroid Hormone (PTH) (53-84), human - Echelon Biosciences [echelon-inc.com]

- 5. biorbyt.com [biorbyt.com]

- 6. peptide.com [peptide.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Human parathyroid hormone: synthesis and chemical, biological, and immunological evaluation of the carboxyl-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. hPTH-fragments (53-84) and (28-48) antagonize the stimulation of calcium release and repression of alkaline phosphatase activity by hPTH-(1-34) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. d-nb.info [d-nb.info]

Discovery and history of C-terminal PTH fragments

An In-depth Technical Guide to the Discovery and History of C-terminal PTH Fragments

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, carboxyl-terminal (C-terminal) fragments of parathyroid hormone (PTH) were largely dismissed as inactive byproducts of hormone metabolism. However, a growing body of evidence has unveiled their complex biology and potential physiological significance. These fragments, which constitute the majority of circulating immunoreactive PTH, are now understood to possess biological activities that can counteract the classical effects of intact PTH (1-84). Their discovery and the subsequent evolution of PTH assays have been intertwined, leading to a more nuanced understanding of parathyroid pathophysiology, particularly in the context of chronic kidney disease (CKD). This guide provides a comprehensive overview of the discovery, metabolism, biological functions, and analytical measurement of C-terminal PTH fragments, intended for professionals in biomedical research and drug development.

Discovery and Evolving Perspectives

The journey to understanding C-terminal PTH fragments began with the development of the first radioimmunoassays for PTH in the 1960s. These early assays predominantly targeted the C-terminal portion of the molecule and revealed that a significant portion of circulating PTH was not the full-length, biologically active hormone. Initially, these fragments were considered metabolically inert, representing the final stage of PTH degradation before clearance.

A pivotal shift in this perspective occurred with the observation that these fragments accumulate to very high levels in patients with renal failure.[1][2] This accumulation, coupled with the development of more specific two-site immunometric assays for "intact" PTH (iPTH), allowed for the differentiation between the full-length hormone and its fragments. It was discovered that even the "intact" PTH assays cross-reacted with large, N-terminally truncated C-terminal fragments, such as PTH (7-84).[3][4][5] This finding spurred further investigation into the potential biological roles of these circulating fragments.

Generation and Metabolism of C-terminal PTH Fragments

C-terminal PTH fragments are generated through two primary pathways:

-

Direct Secretion: The parathyroid glands directly secrete not only intact PTH (1-84) but also a variety of C-terminal fragments.[1][6] The ratio of secreted fragments to intact hormone can be influenced by extracellular calcium concentrations.[1][7]

-

Peripheral Metabolism: Intact PTH (1-84) has a short half-life of 2 to 4 minutes and is rapidly cleaved in the liver by Kupffer cells.[1][6] This process generates C-terminal fragments that are then released back into circulation. N-terminal fragments, on the other hand, are further degraded within the liver.[8]

The clearance of C-terminal PTH fragments is primarily handled by the kidneys.[1] Consequently, in states of renal impairment, the clearance of these fragments is significantly reduced, leading to their accumulation in the bloodstream.[1][9] The half-life of C-terminal fragments is 5 to 10 times longer than that of intact PTH in individuals with normal kidney function, and this is even more prolonged in patients with CKD.[1]

Identified C-terminal PTH Fragments

Advances in analytical techniques, particularly mass spectrometry, have enabled the precise identification of several circulating C-terminal PTH fragments.

| Fragment Name | Method of Identification | Reference |

| hPTH(34-84) | Mass Spectrometry | [10] |

| hPTH(37-84) | Mass Spectrometry | [10] |

| hPTH(38-84) | Mass Spectrometry | [10] |

| hPTH(45-84) | Mass Spectrometry | [10] |

| PTH(7-84) | HPLC, Immunoassay | [1][3] |

Biological Activity and Signaling

Contrary to early assumptions, C-terminal PTH fragments are not biologically inert. Evidence from in vitro and in vivo studies suggests they exert effects, often in opposition to those of intact PTH.

The C-PTH Receptor

The biological actions of C-terminal fragments are thought to be mediated by a distinct receptor, tentatively named the C-PTH receptor.[4][6][11] This receptor is different from the well-characterized PTH/PTHrP receptor (PTH1R) which binds the N-terminal region of intact PTH. While both PTH (1-84) and C-terminal fragments like PTH (7-84) can displace radiolabeled C-terminal fragments from this receptor, N-terminal fragments such as PTH (1-34) cannot.[7]

Physiological Effects

The recognized biological effects of C-terminal PTH fragments include:

-

Calcium Homeostasis: Synthetic C-terminal PTH fragments have been shown to decrease ionized calcium concentration in animal models and antagonize the calcemic effects of both PTH (1-34) and PTH (1-84).[4][7][11]

-

Bone Metabolism: These fragments can inhibit bone resorption and promote apoptosis of osteocytes and osteoclasts.[6][11] However, some studies have also reported a stimulatory effect on osteoclast-like cell formation in the presence of osteoblasts.[12] This suggests a complex, context-dependent role in bone remodeling.

-

Clinical Relevance in CKD: The accumulation of C-terminal fragments in patients with CKD is hypothesized to contribute to "PTH resistance" and may be associated with adynamic bone disease, a condition of low bone turnover.[11]

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Evolution of the parathyroid hormone (PTH) assay--importance of circulating PTH immunoheterogeneity and of its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Vagaries of the Parathyroid Hormone Assay [medscape.org]

- 6. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Metabolism of N-terminal and C-terminal parathyroid hormone fragments by isolated perfused rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biochemia-medica.com [biochemia-medica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carboxyl-terminal parathyroid hormone fragments stimulate osteoclast-like cell formation and osteoclastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of PTH (53-84): A C-Terminal Fragment's Impact on Calcium and Phosphate Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH), an 84-amino acid peptide, is the principal regulator of calcium and phosphate (B84403) homeostasis. While the biological activities of the full-length hormone, PTH (1-84), and its N-terminal fragment, PTH (1-34), are well-characterized and mediated through the PTH type 1 receptor (PTH1R), the functions of its C-terminal fragments have long been debated. Emerging evidence, however, has illuminated a distinct and physiologically significant role for these C-terminal fragments, particularly PTH (53-84). This technical guide provides a comprehensive overview of the current understanding of PTH (53-84)'s role in regulating calcium and phosphate levels, detailing its unique signaling pathways and summarizing key experimental findings. This document is intended to serve as a resource for researchers and professionals in the fields of endocrinology, nephrology, and drug development.

Opposing Actions on Mineral Homeostasis

Contrary to the hypercalcemic and phosphaturic effects of PTH (1-84), C-terminal fragments, including PTH (53-84), have been shown to exert opposing actions. These fragments are not merely inactive degradation products but are now understood to be biologically active ligands for a distinct C-terminal PTH receptor (CPTHR).

Effects on Calcium Homeostasis

In vivo studies have demonstrated that C-terminal PTH fragments can induce a decrease in serum calcium levels. Administration of a mixture of C-terminal fragments, including a significant proportion of hPTH (53-84), to thyroparathyroidectomized (TPTX) rats resulted in a statistically significant decrease in ionized calcium concentration. This suggests a direct hypocalcemic effect, independent of endogenous parathyroid and thyroid hormones.

Effects on Phosphate Homeostasis

The influence of PTH (53-84) on phosphate homeostasis is more nuanced. While full-length PTH is a potent phosphaturic agent, promoting phosphate excretion in the urine, studies on C-terminal fragments have yielded different results. In vivo experiments in rats have shown that hPTH (53-84) did not significantly alter urinary phosphorus excretion.[1] However, when a mixture of C-terminal fragments including PTH (53-84) was co-infused with PTH (1-34), there was a significant reduction in serum phosphate compared to the administration of PTH (1-34) alone.[2] This suggests that C-terminal fragments may modulate the phosphaturic effect of the full-length hormone or have independent effects on phosphate metabolism that are not directly reflected in urinary excretion.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies investigating the effects of C-terminal PTH fragments on calcium and phosphate homeostasis.

Table 1: Effect of C-Terminal PTH Fragment Infusion on Ionized Calcium in Thyroparathyroidectomized (TPTX) Rats

| Treatment Group | N | Mean Change in Ionized Calcium (mmol/L) | Standard Deviation | p-value (vs. TPTX Solvent) |

| TPTX - Solvent | 8 | -0.01 | 0.01 | - |

| TPTX - Fragment Mixture* | 8 | -0.07 | 0.04 | < 0.001 |

*Fragment Mixture: 10% hPTH (7-84), 45% hPTH (39-84), and 45% hPTH (53-84) infused at 10 nmol/h for 2 hours.[2]

Table 2: Effect of C-Terminal PTH Fragment Infusion on Serum Phosphate in Thyroparathyroidectomized (TPTX) Rats

| Treatment Group | N | Mean Change in Serum Phosphate (mmol/L) | Standard Deviation | p-value (vs. TPTX Solvent) |

| TPTX - Solvent | 8 | +0.35 | 0.33 | - |

| TPTX - hPTH (1-34) + Fragment Mixture* | 8 | -0.25 | 0.20 | < 0.001 |

*Fragment Mixture: 10% hPTH (7-84), 45% hPTH (39-84), and 45% hPTH (53-84) infused at 10 nmol/h for 2 hours alongside hPTH (1-34) at 1 nmol/h.[2]

Table 3: Effect of hPTH (53-84) on Urinary Phosphorus Excretion in Rats

| Treatment Group | N | Dose | Change in Urinary Phosphorus Excretion |

| hPTH (53-84) | - | up to 500 micrograms/kg | No significant effect |

*Data from a study assessing vascular and phosphaturic responses to various PTH analogues.[1]

Signaling Pathways of the C-Terminal PTH Receptor

The biological effects of PTH (53-84) are mediated by a specific C-terminal PTH receptor (CPTHR), which is distinct from the well-characterized PTH1R. The signaling cascade initiated by the activation of the CPTHR differs significantly from that of the PTH1R.

Key characteristics of the CPTHR signaling pathway include:

-

Independence from cAMP/PKA Pathway: Unlike the PTH1R, the CPTHR does not couple to Gs proteins and therefore does not activate the adenylyl cyclase/cAMP/protein kinase A (PKA) signaling cascade.[3]

-

Activation of Phospholipase C (PLC): Evidence suggests that the CPTHR couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4]

-

Intracellular Calcium Mobilization: Activation of PLC results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[5] This influx of intracellular calcium is a key event in mediating the downstream effects of PTH (53-84).

The following diagram illustrates the proposed signaling pathway for the C-terminal PTH receptor upon binding of PTH (53-84).

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of PTH (53-84).

In Vivo Infusion Studies in Thyroparathyroidectomized (TPTX) Rats

Objective: To determine the in vivo effects of PTH fragments on mineral homeostasis in the absence of endogenous parathyroid and thyroid hormones.

Protocol:

-

Animal Model: Male Sprague-Dawley rats are subjected to surgical thyroparathyroidectomy (TPTX) to remove endogenous sources of PTH and calcitonin. Sham operations are performed on control animals.

-

Catheterization: Following surgery, catheters are implanted in the jugular vein for infusion and the carotid artery for blood sampling to allow for continuous administration and monitoring.

-

Hormone/Fragment Infusion: After a recovery period, animals are infused with either vehicle (solvent), full-length PTH, PTH fragments (such as a mixture containing PTH (53-84)), or a combination thereof, using a micro-infusion pump at a constant rate (e.g., 10 nmol/h for fragment mixtures).

-

Blood and Urine Collection: Blood samples are collected at baseline and at regular intervals throughout the infusion period. Urine is collected via a bladder catheter to measure urinary electrolyte excretion.

-

Biochemical Analysis: Ionized calcium in whole blood is measured immediately using a specific electrode. Serum is separated for the measurement of total calcium, phosphate, and creatinine (B1669602) using standard automated analyzers. Urinary electrolytes and creatinine are also measured.

-

Data Analysis: Changes in serum and urinary parameters from baseline are calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

Radioligand Binding Assay for the C-Terminal PTH Receptor

Objective: To characterize the binding affinity of PTH fragments to the C-terminal PTH receptor.

Protocol:

-

Cell Culture: Osteoblastic cells known to express the CPTHR (e.g., UMR-106 or SaOS-2 cells) are cultured to confluence in appropriate media.

-

Membrane Preparation: Cells are harvested, and crude plasma membranes are prepared by homogenization and differential centrifugation. Protein concentration of the membrane preparation is determined.

-

Radioligand: A C-terminal PTH fragment is radiolabeled, typically with Iodine-125 (e.g., ¹²⁵I-[Tyr³⁴]hPTH(19-84) or a similar probe that binds specifically to the CPTHR).

-

Binding Assay:

-

Total Binding: Membrane preparations are incubated with a fixed concentration of the radioligand in a suitable binding buffer.

-

Non-specific Binding: A parallel set of incubations is performed in the presence of a large excess of unlabeled C-terminal PTH fragment to saturate specific binding sites.

-

Competitive Binding: To determine the binding affinity of test compounds (e.g., PTH (53-84)), membranes and radioligand are incubated with increasing concentrations of the unlabeled competitor.

-

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For competitive binding assays, IC₅₀ values are determined and converted to Ki values to reflect the binding affinity of the competitor.

Conclusion and Future Directions

The C-terminal PTH fragment (53-84) is an active biological entity with effects on calcium and phosphate homeostasis that are often antagonistic to those of the full-length hormone. Its actions are mediated through a distinct C-terminal PTH receptor that utilizes a PLC-dependent signaling pathway, leading to an increase in intracellular calcium. The accumulation of these fragments in chronic kidney disease may contribute to the complex mineral and bone disorders observed in this patient population.

Further research is warranted to fully elucidate the physiological and pathophysiological significance of PTH (53-84) and other C-terminal fragments. Key areas for future investigation include:

-

Receptor Identification and Cloning: The definitive identification and cloning of the C-terminal PTH receptor will be a major breakthrough, enabling more detailed mechanistic studies and the development of specific pharmacological tools.

-

Dose-Response Studies: Comprehensive in vivo dose-response studies with purified PTH (53-84) are needed to precisely quantify its effects on serum and urinary calcium and phosphate.

-

Gene Expression Profiling: Microarray or RNA-sequencing studies on cells treated with PTH (53-84) will provide valuable insights into the downstream molecular targets of its signaling pathway.

-

Clinical Relevance: Further clinical studies are required to understand the contribution of circulating C-terminal PTH fragments to the pathogenesis of mineral and bone disorders in various disease states, particularly in chronic kidney disease.

A deeper understanding of the biology of PTH (53-84) and its receptor holds the potential for the development of novel therapeutic strategies for the management of disorders of calcium and phosphate metabolism.

References

- 1. Effect of thyroparathyroidectomy and parathyroidectomy on renal function and the nephrotic syndrome in rat nephrotoxic serum nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Parathyroid hormone metabolites in renal failure: bioactivity and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

The Enigmatic C-Terminal Domain: A Technical Guide to pTH (53-84) Receptor Binding and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The parathyroid hormone (PTH) molecule, an 84-amino acid peptide, is a principal regulator of calcium and phosphate (B84403) homeostasis. While the N-terminal fragment (1-34) and its interaction with the well-characterized PTH receptor 1 (PTH1R) have been the focus of extensive research, the biological significance of C-terminal fragments has long been debated. Emerging evidence has unveiled a distinct receptor with specificity for the C-terminal region of PTH, termed the C-terminal PTH receptor (CPTHR). The PTH fragment (53-84) is a key tool in elucidating the function of this novel signaling axis. This technical guide provides an in-depth overview of the binding affinity, specificity, and signaling pathways associated with pTH (53-84) and its receptor.

Receptor Binding Affinity and Specificity

The binding of various PTH fragments to the C-terminal PTH receptor (CPTHR) has been quantified primarily through competitive radioreceptor assays. These studies have consistently demonstrated that while pTH (53-84) binds to the CPTHR, it does so with a lower affinity compared to intact PTH (1-84) and longer C-terminal fragments. The fragment does not exhibit any binding affinity for the classical PTH1R.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (IC50 values) of human PTH (hPTH) fragments for the C-terminal PTH receptor (CPTHR) in various cell lines. The IC50 value represents the concentration of a ligand that is required for 50% inhibition of the binding of a radiolabeled ligand.

| Cell Line | Radioligand | Competing Ligand | IC50 (nM) | Reference |

| OC59 (osteocytic) | 125I-[Tyr34]hPTH(19-84) | hPTH(1-84) | 20-50 | [1] |

| OC59 (osteocytic) | 125I-[Tyr34]hPTH(19-84) | [Tyr34]hPTH(19-84) | 20-50 | [1] |

| OC59 (osteocytic) | 125I-[Tyr34]hPTH(19-84) | hPTH(24-84) | 20-50 | [1] |

| OC59 (osteocytic) | 125I-[Tyr34]hPTH(19-84) | hPTH(39-84) | 500-700 | [1] |

| OC59 (osteocytic) | 125I-[Tyr34]hPTH(19-84) | hPTH(53-84) | ~500 | [2] |

| ROS 17/2.8 (osteoblast-like) | 125I-[Tyr34]hPTH(19-84) | hPTH(1-84) | 20-30 | [3] |

| ROS 17/2.8 (osteoblast-like) | 125I-[Tyr34]hPTH(19-84) | [Tyr34]hPTH(19-84) | 20-30 | [3] |

| ROS 17/2.8 (osteoblast-like) | 125I-[Tyr34]hPTH(19-84) | hPTH(39-84) | 400-800 | [3] |

| ROS 17/2.8 (osteoblast-like) | 125I-[Tyr34]hPTH(19-84) | hPTH(53-84) | >5000 | [3] |

| PT-r3 (rat parathyroid) | 125I-[Tyr34]hPTH(19-84) | hPTH(1-84) | 20-30 | [3] |

| PT-r3 (rat parathyroid) | 125I-[Tyr34]hPTH(19-84) | [Tyr34]hPTH(19-84) | 20-30 | [3] |

| PT-r3 (rat parathyroid) | 125I-[Tyr34]hPTH(19-84) | hPTH(39-84) | 400-800 | [3] |

| PT-r3 (rat parathyroid) | 125I-[Tyr34]hPTH(19-84) | hPTH(53-84) | >5000 | [3] |

Note: The significant variance in the IC50 for hPTH(53-84) between OC59 and ROS 17/2.8 cells may reflect differences in receptor expression levels or cellular context.

Experimental Protocols

The characterization of pTH (53-84) binding to the CPTHR has predominantly relied on competitive radioreceptor assays.

Radioreceptor Competition Binding Assay

Objective: To determine the binding affinity of unlabeled pTH fragments by measuring their ability to compete with a radiolabeled ligand for binding to the CPTHR on target cells.

Materials:

-

Cell Lines: Osteocytic cell lines (e.g., OC59, MLO-Y4) or osteoblast-like cells (e.g., ROS 17/2.8) known to express the CPTHR.

-

Radioligand: 125I-[Tyr34]hPTH(19-84) (does not bind to PTH1R).

-

Competing Ligands: Unlabeled hPTH(53-84) and other PTH fragments (e.g., hPTH(1-84), hPTH(1-34)).

-

Binding Buffer: Typically contains 100 mM NaCl, 5 mM KCl, 2 mM CaCl2, 50 mM Tris-HCl (pH 7.8), and 5% heat-inactivated horse serum.[4]

-

Wash Buffer: Cold binding buffer or phosphate-buffered saline (PBS).

-

Lysis Buffer: 1 N NaOH or similar.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Cell Culture: Culture the selected cell line to confluence in appropriate multi-well plates.

-

Preparation: Aspirate the culture medium and wash the cell monolayers once with binding buffer.

-

Incubation: Add the binding buffer containing a fixed concentration of the radioligand (125I-[Tyr34]hPTH(19-84)) and varying concentrations of the unlabeled competing ligands (e.g., hPTH(53-84)).

-

Total Binding: Wells with only the radioligand.

-

Non-specific Binding: Wells with the radioligand and a high concentration of unlabeled hPTH(1-84) or hPTH(53-84) (e.g., 1-10 µM).[4]

-

Competition: Wells with the radioligand and a range of concentrations of the test fragment (hPTH(53-84)).

-

-

Incubation Conditions: Incubate the plates for 4 hours at 15°C to reach binding equilibrium.[5]

-

Washing: Aspirate the incubation mixture and wash the cells multiple times with cold wash buffer to remove unbound radioligand.

-

Cell Lysis: Solubilize the cells by adding lysis buffer to each well.

-

Quantification: Transfer the lysate to scintillation vials and measure the cell-associated radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Competition Binding Assay

Caption: Workflow for a competitive radioreceptor binding assay.

Signaling Pathway of pTH (53-84) via CPTHR

The binding of pTH (53-84) to the CPTHR on osteocytes initiates a distinct signaling cascade that is independent of the classical PTH1R-cAMP pathway. The primary event is an increase in intracellular calcium.

Caption: CPTHR-mediated signaling pathway initiated by pTH (53-84).

Activation of the CPTHR by pTH (53-84) leads to the opening of voltage-dependent calcium channels (VDCCs), resulting in a rapid and transient influx of extracellular calcium.[6] This increase in intracellular calcium is a key signaling event that has been linked to the regulation of osteocyte apoptosis.[7][8] C-terminal PTH fragments, acting through the CPTHR, have been shown to promote apoptosis in osteocytes.[7][8] The downstream effectors that mediate this pro-apoptotic signal following the calcium influx are an active area of investigation. It is important to note that pTH (53-84) does not activate the protein kinase A (PKA) or protein kinase C (PKC) pathways.

Conclusion

The PTH fragment (53-84) serves as a specific ligand for the C-terminal PTH receptor, albeit with lower affinity than larger fragments. Its inability to bind the classical PTH1R makes it an invaluable tool for isolating and studying the distinct biological effects mediated by the CPTHR. The primary signaling event following pTH (53-84) binding is a rapid influx of extracellular calcium, which plays a role in regulating osteocyte survival. Further research is warranted to fully elucidate the downstream signaling cascades and the complete physiological and pathological roles of the CPTHR axis. This knowledge will be critical for the development of novel therapeutic strategies targeting bone metabolism and calcium homeostasis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Extracellular signal-regulated kinase activation by parathyroid hormone in distal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of protein kinase-A in homologous down-regulation of parathyroid hormone (PTH)/PTH-related peptide receptor messenger ribonucleic acid in human osteoblast-like SaOS-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PTH receptors and apoptosis in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Expression and Physiological Concentration of PTH(53-84): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length, biologically active form is an 84-amino acid peptide, PTH(1-84). However, the circulation contains a significant proportion of C-terminal fragments, which were long considered inactive byproducts of PTH metabolism. Emerging evidence challenges this view, suggesting these fragments, including PTH(53-84), possess distinct biological activities. This technical guide provides a comprehensive overview of the in vivo expression, physiological concentration, and cellular effects of the PTH(53-84) fragment.

Data Presentation: Physiological Concentrations of PTH Fragments

The concentration of PTH fragments, particularly C-terminal fragments, is significantly influenced by renal function, accumulating in patients with chronic kidney disease (CKD). While specific quantification of PTH(53-84) is not routinely performed in clinical settings, research assays have provided valuable insights into its physiological levels.

| Analyte | Method | Species | Condition | Concentration Range | Reference |

| hPTH(53-84) | Homologous Radioimmunoassay | Human | Healthy Subjects | 5-12 pmol/L | [1] |

| C-terminal PTH fragments | Radioimmunoassay | Human | Healthy Subjects | 50-330 pg/mL | [2] |

| Intact PTH(1-84) | Immunoassay | Human | Healthy Subjects | 10-65 pg/mL | [2][3][4][5] |

Note: To convert pmol/L of PTH(53-84) to pg/mL, one would need the exact molecular weight of the fragment. Assuming an approximate molecular weight of 3500 g/mol , 5-12 pmol/L would correspond to roughly 17.5-42 pg/mL.

Experimental Protocols

Accurate measurement of specific PTH fragments like PTH(53-84) is crucial for understanding their physiological roles. The following sections detail key experimental methodologies.

Homologous Radioimmunoassay (RIA) for hPTH(53-84)

This method, though a more traditional technique, offers high specificity for the PTH(53-84) fragment.

Principle: A competitive binding assay where unlabeled PTH(53-84) in a sample competes with a fixed amount of radiolabeled PTH(53-84) for binding to a limited amount of anti-PTH(53-84) antibody. The amount of radioactivity in the antigen-antibody complex is inversely proportional to the concentration of unlabeled PTH(53-84) in the sample.

Detailed Methodology: [1]

-

Antiserum Production: Antiserum is raised in goats against extracted human PTH (hPTH).

-

Standard Preparation: Synthetic hPTH(53-84) is used as the standard.

-

Tracer Preparation: 125I-Tyr52hPTH(53-84) is used as the tracer.

-

Assay Procedure:

-

A two-step incubation is performed at 4°C (24 hours + 24 hours).

-

Separation of bound and free fractions is achieved using a second antibody and polyethylene (B3416737) glycol solution.

-

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter. The concentration of hPTH(53-84) in the sample is determined by comparing its inhibition of tracer binding to that of the standards.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS offers a highly specific and sensitive method for the identification and quantification of various PTH fragments, including C-terminal fragments. While a universal, standardized protocol is not available due to variations in instrumentation and specific research goals, the general workflow is as follows.

Principle: This method combines the separation power of liquid chromatography with the mass analysis capabilities of high-resolution mass spectrometry to unequivocally identify and quantify specific peptide fragments based on their mass-to-charge ratio.

-

Sample Preparation: Serum or plasma samples are collected. For enhanced sensitivity, an immunoaffinity capture step can be employed using antibodies that recognize the C-terminal region of PTH to enrich for target fragments.

-

Liquid Chromatography (LC) Separation: The extracted peptides are separated on a reverse-phase LC column. A gradient of organic solvent is used to elute the peptides based on their hydrophobicity.

-

Mass Spectrometry (MS) Analysis:

-

The eluted peptides are ionized, typically using electrospray ionization (ESI).

-

The ionized peptides are then analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Full scan MS and tandem MS (MS/MS) are performed. Full scan MS provides the accurate mass of the peptide, and MS/MS involves fragmentation of the peptide to obtain its amino acid sequence, confirming its identity.

-

-

Data Analysis: The concentration of each fragment is determined by comparing the signal intensity of the endogenous peptide to that of a known amount of a stable isotope-labeled internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

While no commercial ELISA kits are specifically marketed for the exclusive detection of PTH(53-84), "intact" PTH ELISA kits often utilize antibodies that recognize epitopes within the C-terminal region. For research purposes, a custom ELISA could be developed.

Principle of a Sandwich ELISA: An antibody specific to one epitope of PTH(53-84) is coated onto a microplate well. The sample is added, and any PTH(53-84) present binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme and recognizes a different epitope on PTH(53-84), is then added. After washing away unbound reagents, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is proportional to the amount of PTH(53-84) in the sample.

General Protocol for an "Intact" PTH ELISA (adaptable for research): [9][10][11]

-

Plate Coating: A capture antibody recognizing an epitope within the C-terminal region of PTH (e.g., 39-84) is immobilized on a microplate.

-

Sample Incubation: Standards, controls, and samples are added to the wells and incubated.

-

Detection Antibody Incubation: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase), recognizing an N-terminal epitope (e.g., 1-34), is added.

-

Washing: The plate is washed to remove unbound antibodies and sample components.

-

Substrate Addition: A substrate for the enzyme is added, leading to a measurable signal.

-

Signal Quantification: The absorbance or luminescence is read using a plate reader, and the concentration of PTH is determined from a standard curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of PTH(53-84) via the C-terminal PTH receptor.

Caption: Workflow for Homologous Radioimmunoassay of PTH(53-84).

Conclusion

The PTH(53-84) fragment, once dismissed as an inactive metabolite, is now recognized as a bioactive molecule with its own receptor and signaling pathway. Its ability to modulate gene expression in osteoblastic cells suggests a role in bone metabolism that is distinct from the classical actions of intact PTH. The accumulation of this and other C-terminal fragments in chronic kidney disease may have significant pathophysiological implications. Further research, aided by specific and sensitive assays like homologous RIA and LC-HRMS, is necessary to fully elucidate the physiological and pathological roles of PTH(53-84) and to explore its potential as a therapeutic target or biomarker.

References

- 1. Sensitive homologous radioimmunoassay for human parathyroid hormone to diagnose hypoparathyroid conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]

- 5. hyperparathyroidmd.com [hyperparathyroidmd.com]

- 6. Frontiers | Unlocking the mysteries of n-oxPTH: implications for CKD patients [frontiersin.org]

- 7. scispace.com [scispace.com]

- 8. Parathyroid hormone assay standardization in CKD-MBD: resolving heterogeneity for precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sceti.co.jp [sceti.co.jp]

- 10. sceti.co.jp [sceti.co.jp]

- 11. demeditec.com [demeditec.com]

An In-depth Technical Guide on the Signaling Pathways Activated by pTH (53-84) Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. While the signaling of the full-length PTH (1-84) and its N-terminal fragments via the PTH type 1 receptor (PTH1R) is well-characterized, the biological functions of its C-terminal fragments have long been considered enigmatic. Emerging evidence, however, points to a distinct signaling paradigm for the C-terminal fragment, PTH (53-84). This fragment interacts with a putative C-terminal PTH receptor (CPTHR), initiating a cascade of intracellular events that are often distinct from, and sometimes counter-regulatory to, the classical PTH1R-mediated pathways. This technical guide provides a comprehensive overview of the signaling pathways activated by the binding of PTH (53-84), with a focus on the molecular mechanisms, quantitative data, and detailed experimental methodologies.

The C-Terminal PTH Receptor (CPTHR)

The biological effects of PTH (53-84) are mediated through a specific C-terminal PTH receptor (CPTHR), which is pharmacologically distinct from the well-known PTH1R. The CPTHR has been identified on various cell types, most notably osteocytes, which are the most abundant cells in bone. The binding of PTH (53-84) to the CPTHR is a critical initiating event for its unique signaling cascade.

Core Signaling Pathway: Calcium Influx

The primary and most immediate signaling event following the binding of PTH (53-84) to the CPTHR is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This calcium influx is a hallmark of C-terminal PTH fragment signaling and is mechanistically distinct from the PTH1R-mediated signaling which primarily involves cyclic AMP (cAMP) production.

Key characteristics of the PTH (53-84)-induced calcium signal include:

-

Dependence on Extracellular Calcium: The increase in [Ca2+]i is entirely dependent on the presence of extracellular calcium, indicating that the source of the calcium is an influx from the extracellular space rather than a release from intracellular stores.

-

Mediation by Voltage-Dependent Calcium Channels (VDCCs): The influx of calcium is mediated by the opening of voltage-dependent calcium channels on the plasma membrane.

This initial calcium signal serves as a crucial second messenger, triggering a cascade of downstream signaling events.

Downstream Signaling Cascades

The initial influx of calcium activates a series of downstream signaling molecules that ultimately lead to changes in gene expression and cellular function.

Calmodulin and CaMKs Activation

The rise in intracellular calcium leads to the binding of Ca2+ to calmodulin, a ubiquitous calcium-binding protein. The Ca2+/calmodulin complex then activates calcium/calmodulin-dependent protein kinases (CaMKs). While direct evidence for PTH (53-84) specifically activating CaMKs is still emerging, this is a well-established pathway downstream of calcium influx in many cell types.

Regulation of Gene Expression

The activation of downstream kinases, likely including CaMKs, leads to the modulation of transcription factors that regulate the expression of key osteogenic genes, such as alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN).

-

Alkaline Phosphatase (ALP): PTH (53-84) has been shown to increase the mRNA levels and activity of ALP, a key enzyme in bone mineralization.

-

Osteocalcin (OCN): Similarly, PTH (53-84) upregulates the expression of osteocalcin, a non-collagenous protein involved in bone formation.

The specific transcription factors that are direct targets of the PTH (53-84)-induced calcium signaling pathway are an active area of investigation. However, key transcription factors in osteoblast differentiation, such as RUNX2 and Osterix (Sp7), are likely candidates for regulation by this pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of PTH (53-84).

| Parameter | Cell Line | PTH (53-84) Concentration | Effect | Fold Change/Magnitude | Reference |

| Alkaline Phosphatase mRNA | SaOS-2 | 10 nM | Increase | ~2-fold | [1][2][3] |

| Osteocalcin mRNA | SaOS-2 | 10 nM | Increase | ~1.4-fold | [1][2][3] |

| Alkaline Phosphatase Activity | SaOS-2 | 10 nM | Increase | ~1.5-fold | [2] |

Table 1: Effect of PTH (53-84) on Gene Expression and Enzyme Activity

| Parameter | Cell Line | PTH (53-84) Concentration | Effect | Reference |

| Intracellular Ca2+ | Osteocytic cells | 100 nM - 250 nM | Rapid and transient increase |

Table 2: Effect of PTH (53-84) on Intracellular Calcium

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of PTH (53-84) signaling.

Cell Culture

-

Cell Lines: Osteocyte-like cell lines (e.g., MLO-Y4) or osteosarcoma cell lines (e.g., SaOS-2, UMR-106) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., α-MEM or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Measurement of Intracellular Calcium ([Ca2+]i)

-

Principle: Ratiometric fluorescent dyes, such as Fura-2 AM, are used to measure changes in intracellular calcium concentration.

-

Protocol:

-

Cells are seeded on glass coverslips.

-

Cells are loaded with Fura-2 AM (typically 1-5 µM) in a balanced salt solution for 30-60 minutes at 37°C.

-

Coverslips are mounted in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

Cells are excited at 340 nm and 380 nm, and the ratio of the fluorescence emission at 510 nm is recorded.

-

A baseline fluorescence ratio is established before the addition of PTH (53-84).

-

PTH (53-84) is added to the perfusion chamber, and the change in the fluorescence ratio is recorded over time.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Principle: qPCR is used to quantify the relative abundance of specific mRNA transcripts.

-

Protocol:

-

Cells are treated with PTH (53-84) for the desired time.

-

Total RNA is extracted from the cells using a commercial kit.

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

qPCR is performed using a thermal cycler with specific primers for the target genes (e.g., alkaline phosphatase, osteocalcin) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative expression of the target genes is calculated using the ΔΔCt method.

-

Western Blotting for Phosphorylated Proteins

-

Principle: Western blotting is used to detect and quantify the phosphorylation status of specific signaling proteins.

-

Protocol:

-

Cells are treated with PTH (53-84) for various time points.

-

Cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-CaMKII, phospho-CREB).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Principle: ChIP is used to identify the binding of specific transcription factors to their target DNA sequences in the genome.

-

Protocol:

-

Cells are treated with PTH (53-84).

-

Proteins are cross-linked to DNA using formaldehyde.

-

Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

The chromatin is incubated with an antibody specific for the transcription factor of interest (e.g., RUNX2, Osterix).

-

The antibody-protein-DNA complexes are immunoprecipitated using protein A/G beads.

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is analyzed by qPCR using primers specific for the promoter regions of the target genes (e.g., alkaline phosphatase, osteocalcin).

-

Conclusion

The signaling pathways activated by PTH (53-84) represent a novel and important area of research in bone biology and endocrinology. The activation of the CPTHR and the subsequent influx of calcium initiate a distinct signaling cascade that regulates the expression of key osteogenic genes. A thorough understanding of these pathways is crucial for researchers and drug development professionals seeking to modulate bone metabolism for therapeutic purposes. The methodologies outlined in this guide provide a framework for further investigation into the intricate signaling network of C-terminal PTH fragments. Further research is warranted to fully elucidate the downstream targets of the calcium/calmodulin/CaMK pathway and to identify the specific transcription factors that mediate the effects of PTH (53-84) on bone cell function.

References

An In-depth Technical Guide: pTH (53-84) and its Role in Cellular Immune System Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis. Beyond its classical endocrine functions, emerging evidence suggests that PTH and its fragments play a significant role in modulating the immune system. This technical guide focuses on the C-terminal fragment of PTH, specifically the 32-amino acid peptide pTH (53-84). While research has historically centered on the full-length hormone (pTH 1-84) and the N-terminal fragment (pTH 1-34), the C-terminal fragments, including pTH (53-84), are increasingly recognized for their distinct biological activities, particularly in the context of the cellular immune system.

This document provides a comprehensive overview of the current understanding of pTH (53-84)'s immunomodulatory effects, detailed experimental protocols for its study, and a summary of quantitative data. It is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this peptide in immune-related disorders.

pTH (53-84): An Overview

pTH (53-84) is a cleavage product of the full 84-amino acid parathyroid hormone.[1] While initially considered biologically inert, studies have revealed that C-terminal fragments of PTH can exert effects, often opposing those of the N-terminal fragments.[2] This has led to the hypothesis of a distinct C-terminal PTH receptor (CPTHR), which is different from the well-characterized PTH receptor 1 (PTH1R) that binds the N-terminal region.[3][4] The presence and function of this receptor on immune cells are areas of active investigation.

Modulation of the Cellular Immune System by pTH (53-84)

The available, though limited, evidence suggests that pTH (53-84) and other C-terminal fragments generally exert an inhibitory or modulatory influence on various components of the cellular immune system.

T-Lymphocytes

Preliminary studies indicate that C-terminal fragments of PTH, including the 53-84 region, are involved in the inhibition of T-lymphocyte proliferation.[2] This is in contrast to some reports suggesting a stimulatory effect of the intact PTH (1-84) on T-cell activation.[5] The inhibitory effect of C-terminal fragments may be mediated through the putative CPTHR.

B-Lymphocytes

Similar to its effect on T-cells, intact PTH has been shown to inhibit B-cell proliferation, and this effect is not solely dependent on the N-terminal fragment, suggesting a role for the C-terminal portion.[2] Studies on the full-length hormone indicate that it can inhibit immunoglobulin production by B-cells in a dose-dependent manner.[6]

Monocytes and Macrophages

There is a scarcity of direct research on the effects of pTH (53-84) on monocytes and macrophages. Intact PTH has been shown to have complex effects on these cells, but the specific contribution of the 53-84 fragment is not well-defined.

Polymorphonuclear Leukocytes (PMNLs)

In contrast to the stimulatory effect of intact PTH on the random migration of PMNLs, the pTH (53-84) fragment has been reported to have no such stimulatory effect in acute exposure.[7] Furthermore, chronic exposure to intact PTH has an inhibitory effect on PMNL migration, and it is plausible that C-terminal fragments contribute to this phenomenon.[7] Studies on elastase release from PMNLs showed that intact PTH enhanced its release, while the 53-84 fragment had no effect.[2]

Dendritic Cells

Currently, there is a significant gap in the literature regarding the direct effects of pTH (53-84) on dendritic cell maturation, antigen presentation, and cytokine production. This represents a key area for future investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of PTH fragments on immune cells. It is important to note that much of the data pertains to the intact hormone or other fragments, and direct quantitative data for pTH (53-84) is limited.

Table 1: Effects of PTH and its Fragments on T-Lymphocyte Proliferation

| PTH Fragment | Cell Type | Assay | Concentration | Effect | Citation |

| Intact PTH (human & bovine) | Normal human peripheral blood lymphocytes | Lectin-induced transformation | Increasing amounts | Up to 40% decrease | [8] |

| Midregion (28-48) & C-terminal (53-84) | Human T-lymphocytes | Lectin and anti-CD3-induced blastogenesis | Not specified | Implicated in inhibition | [2] |

| Intact PTH (1-84) | Human T-cells | PHA-induced proliferation | Dose-dependent | Stimulation | [5] |

Table 2: Effects of PTH and its Fragments on B-Lymphocyte Function

| PTH Fragment | Cell Type | Assay | Concentration | Effect | Citation |

| Intact PTH (1-84) & N-terminal (1-34) | B-cells from normal subjects and dialysis patients | Immunoglobulin production | Not specified | Inhibition | [9] |

| Intact PTH | Human B-cell lines (CBL, SKW, CESS) | Immunoglobulin production | As little as 0.1 ng/ml | Dose-dependent inhibition | [6] |

| Intact PTH (1-84) & N-terminal (1-34) | B-cells from normal subjects | Proliferation | Dose-dependent | Inhibition | [1] |

Table 3: Effects of PTH and its Fragments on Polymorphonuclear Leukocytes (PMNLs)

| PTH Fragment | Cell Type | Assay | Concentration | Effect | Citation |

| Intact PTH (1-84) | Human PMNLs | Random migration (acute exposure) | Dose-dependent | Stimulation | [7] |

| C-terminal (53-84) | Human PMNLs | Random migration (acute exposure) | Not specified | No effect | [7] |

| Intact PTH (1-84) | Human PMNLs | Elastase release | Dose-dependent | Enhancement | [2] |

| C-terminal (53-84) | Human PMNLs | Elastase release | Not specified | No effect | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the immunomodulatory effects of pTH (53-84). These protocols are based on established techniques and can be adapted for specific research questions.

T-Lymphocyte Proliferation Assay (CFSE-based)

Objective: To quantify the effect of pTH (53-84) on the proliferation of T-lymphocytes.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

-

pTH (53-84) peptide (lyophilized).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Carboxyfluorescein succinimidyl ester (CFSE).

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

-

Flow cytometer.

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Label PBMCs with CFSE according to the manufacturer's instructions.

-

Resuspend CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate the cells in a 96-well plate.

-

Add varying concentrations of pTH (53-84) to the wells. Include a vehicle control (the solvent used to dissolve the peptide).

-

Stimulate the cells with PHA or anti-CD3/CD28 antibodies. Include an unstimulated control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

-

Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

B-Lymphocyte Immunoglobulin Production Assay (ELISA)

Objective: To measure the effect of pTH (53-84) on immunoglobulin (IgG and IgM) production by B-lymphocytes.

Materials:

-

Isolated B-lymphocytes.

-

pTH (53-84) peptide.

-

RPMI-1640 medium (as above).

-

Staphylococcus aureus Cowan I (SAC) and Interleukin-2 (IL-2) as B-cell activators.

-

ELISA plates coated with anti-human IgG and anti-human IgM antibodies.

-

HRP-conjugated anti-human IgG and IgM detection antibodies.

-

TMB substrate.

-

Stop solution.

-

Plate reader.

Procedure:

-

Culture isolated B-lymphocytes in a 96-well plate in the presence of varying concentrations of pTH (53-84) and a vehicle control.

-

Stimulate the B-cells with SAC and IL-2.

-

Incubate for 7-10 days at 37°C in a 5% CO2 incubator.

-

Collect the culture supernatants.

-

Perform an ELISA to quantify the levels of IgG and IgM in the supernatants according to standard protocols.

Monocyte Phagocytosis Assay

Objective: To assess the effect of pTH (53-84) on the phagocytic capacity of monocytes.

Materials:

-

Isolated monocytes.

-

pTH (53-84) peptide.

-

RPMI-1640 medium.

-

Fluorescently labeled latex beads or opsonized zymosan particles.

-

Flow cytometer or fluorescence microscope.

Procedure:

-

Pre-incubate isolated monocytes with different concentrations of pTH (53-84) or vehicle control for a specified time (e.g., 1-4 hours).

-

Add fluorescently labeled particles to the monocyte cultures.

-

Incubate for a period to allow for phagocytosis (e.g., 30-60 minutes).

-

Wash the cells to remove non-ingested particles.

-

Analyze the percentage of cells that have phagocytosed particles and the mean fluorescence intensity per cell using flow cytometry or fluorescence microscopy.

Signaling Pathways and Visualizations

The precise signaling pathways activated by pTH (53-84) in immune cells are not yet fully elucidated and are likely mediated by the C-terminal PTH receptor (CPTHR). The following diagrams illustrate a hypothetical signaling cascade based on what is known about C-terminal PTH fragment actions in other cell types and a typical experimental workflow.

References

- 1. Effects of Parathyroid Hormone on Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. PTH Signaling in Osteoprogenitors Is Essential for B-Lymphocyte Differentiation and Mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of parathyroid hormone on human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parathyroid hormone inhibits immunoglobulin production without affecting cell growth in human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of parathyroid hormone on random migration of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro effect of PTH on normal T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of immunoglobulin production by parathyroid hormone. Implications in chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring PTH (53-84) Levels in Human Serum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parathyroid hormone (PTH) is a key regulator of calcium and phosphate (B84403) homeostasis. It is an 84-amino acid polypeptide that is metabolized into various fragments. While intact PTH (1-84) is the primary biologically active form acting on the PTH receptor 1 (PTH1R), circulating C-terminal fragments, such as PTH (53-84), are also present, often at higher concentrations, particularly in patients with renal impairment. Emerging research suggests that these C-terminal fragments may have biological activities independent of the PTH1R, mediated through a putative C-terminal PTH receptor (CPTHR). Accurate measurement of specific PTH fragments like PTH (53-84) is crucial for a deeper understanding of parathyroid pathophysiology and for the development of novel therapeutics targeting mineral and bone disorders.

These application notes provide detailed protocols for two primary methods for the quantification of PTH (53-84) in human serum: a competitive enzyme-linked immunosorbent assay (ELISA) and a liquid chromatography-mass spectrometry (LC-MS) method.

Methods for Quantification of PTH (53-84)

Two principal methods are suitable for the specific quantification of PTH (53-84) in human serum:

-

Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay technique is suitable for quantifying specific small molecules and peptide fragments. It is based on the competition between the unlabeled PTH (53-84) in the sample and a labeled PTH (53-84) for a limited number of binding sites on a specific antibody.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific and sensitive analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] It allows for the direct detection and quantification of specific peptide fragments.

Protocol 1: Competitive ELISA for PTH (53-84)

This protocol outlines a competitive ELISA for the quantitative determination of PTH (53-84) in human serum.

Principle of the Assay

This is a competitive immunoassay. A microplate is pre-coated with a capture antibody specific for PTH (53-84). During the incubation, PTH (53-84) from the serum sample and a fixed amount of biotinylated PTH (53-84) compete for the binding sites on the capture antibody. After washing, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated PTH (53-84) captured on the plate. Following another wash step, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of PTH (53-84) in the sample.

Materials and Reagents

-

Microplate pre-coated with anti-PTH (53-84) antibody

-

Human PTH (53-84) standards

-

Biotinylated PTH (53-84) conjugate

-

Streptavidin-HRP

-

Assay Buffer

-

Wash Buffer (20X concentrate)

-

TMB Substrate

-

Stop Solution

-

Human serum samples

-

Plate reader capable of measuring absorbance at 450 nm

Experimental Protocol

-

Sample Preparation:

-

Collect whole blood by venipuncture into a serum separator tube.

-

Allow the blood to clot for 30 minutes at room temperature.

-

Centrifuge at 3000 rpm for 15 minutes.

-

Aliquot the serum into clean tubes and store at -20°C or below if not analyzed immediately. Avoid repeated freeze-thaw cycles.

-

-

Reagent Preparation:

-

Bring all reagents and samples to room temperature before use.

-

Prepare working Wash Buffer by diluting the 20X concentrate 1:20 with deionized water.

-

Prepare PTH (53-84) standards by serial dilution to obtain concentrations ranging from 0 to 1000 pg/mL.

-

-

Assay Procedure:

-

Add 50 µL of standards, controls, and serum samples to the appropriate wells of the microplate.

-

Add 50 µL of biotinylated PTH (53-84) conjugate to each well.

-

Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.

-

Aspirate the liquid from each well and wash 4 times with 300 µL of working Wash Buffer per well.

-

Add 100 µL of Streptavidin-HRP to each well.

-

Cover the plate and incubate for 1 hour at room temperature.

-

Aspirate and wash the wells 4 times as in step 4.

-

Add 100 µL of TMB Substrate to each well.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of each standard against its known concentration.

-

Determine the concentration of PTH (53-84) in the samples by interpolating their absorbance values from the standard curve.

-